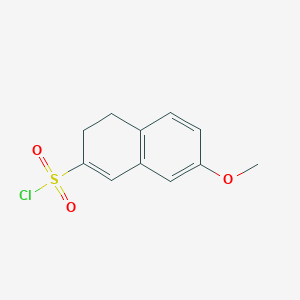
7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride
Overview
Description
7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride is a versatile small molecule scaffold used primarily in research and development. It is known for its unique chemical structure, which includes a methoxy group, a dihydronaphthalene ring, and a sulfonyl chloride group. This compound has a molecular formula of C11H11ClO3S and a molecular weight of 258.72 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride typically involves the sulfonylation of 7-methoxy-3,4-dihydronaphthalene. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Common reagents used in this process include chlorosulfonic acid and sulfuryl chloride .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These reactions can modify the activity of enzymes and proteins, thereby influencing biological pathways. The compound’s sulfonyl chloride group is particularly reactive, making it a valuable tool for studying biochemical processes .
Comparison with Similar Compounds
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: Similar in structure but lacks the sulfonyl chloride group.
5-Bromo-3,4-dihydronaphthalen-2(1H)-one: Contains a bromine atom instead of a methoxy group.
5,7-Dichloro-3,4-dihydronaphthalen-2(1H)-one: Contains two chlorine atoms instead of a methoxy group
Uniqueness: 7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride is unique due to its combination of a methoxy group, a dihydronaphthalene ring, and a sulfonyl chloride group. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and development .
Properties
IUPAC Name |
7-methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3S/c1-15-10-4-2-8-3-5-11(16(12,13)14)7-9(8)6-10/h2,4,6-7H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHZCIOFWUZRAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(=C2)S(=O)(=O)Cl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B1448318.png)
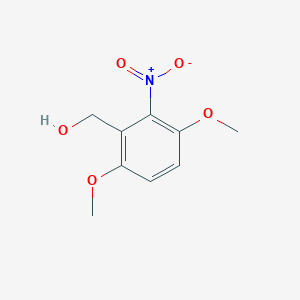
![6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one](/img/structure/B1448322.png)
![2-(5-[1,3]Dioxolan-2-yl-pyridin-2-yl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile](/img/structure/B1448324.png)
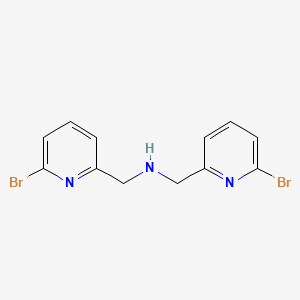
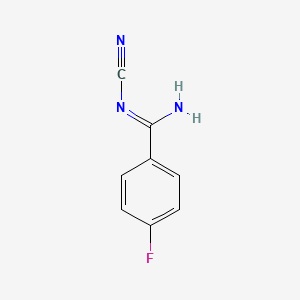
![2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B1448328.png)
![5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole](/img/structure/B1448330.png)
![2-[(Dimethylamino)methylene]-6-fluoroindan-1-one](/img/structure/B1448333.png)
![7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1448334.png)
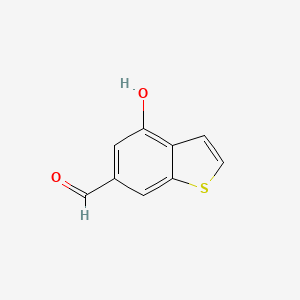


![{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1448340.png)
